1-Bromo-4-(chloromethyl)-2,5-dimethoxybenzene
CAS No.: 446831-24-9
Cat. No.: VC6784071
Molecular Formula: C9H10BrClO2
Molecular Weight: 265.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 446831-24-9 |
|---|---|
| Molecular Formula | C9H10BrClO2 |
| Molecular Weight | 265.53 |
| IUPAC Name | 1-bromo-4-(chloromethyl)-2,5-dimethoxybenzene |
| Standard InChI | InChI=1S/C9H10BrClO2/c1-12-8-4-7(10)9(13-2)3-6(8)5-11/h3-4H,5H2,1-2H3 |
| Standard InChI Key | ZGTYJTIRVMKQPE-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1CCl)OC)Br |
Introduction
Chemical Identification and Structural Properties
Molecular Composition and IUPAC Nomenclature
1-Bromo-4-(chloromethyl)-2,5-dimethoxybenzene (CAS No. 446831-24-9) belongs to the class of halogenated aromatic ethers. The IUPAC name reflects its substitution pattern: a bromine atom at position 1, a chloromethyl group (-CH₂Cl) at position 4, and methoxy groups (-OCH₃) at positions 2 and 5.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀BrClO₂ |
| Molecular Weight | 265.53 g/mol |
| CAS Registry Number | 446831-24-9 |
| Hazard Classification | Skin/Eye Irritant, Toxic if Ingested |
Structural and Electronic Features
The benzene ring’s electron density is modulated by the methoxy groups, which act as electron-donating substituents, directing electrophilic attacks to specific positions. The chloromethyl group introduces a reactive site for nucleophilic substitutions, while the bromine atom enhances stability against oxidation. X-ray crystallography studies of analogous compounds reveal that methoxy groups typically maintain near-coplanarity with the aromatic ring (dihedral angles <15°), minimizing steric strain.
Synthesis and Purification Strategies
Halogenation Pathways
The synthesis begins with a dimethoxybenzene precursor, such as 2,5-dimethoxytoluene. Bromination is achieved using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C, selectively introducing bromine at the 1-position. Subsequent chlorination of the methyl group employs sulfuryl chloride (SO₂Cl₂) under radical initiation, yielding the chloromethyl substituent.
Purification Techniques
Crude product purification involves:
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Distillation: Removes low-boiling-point byproducts under reduced pressure (e.g., 0.1 mmHg at 80°C).
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Recrystallization: Ethanol-water mixtures (3:1 v/v) yield crystals with >98% purity, as verified by high-performance liquid chromatography (HPLC).
Applications in Industrial and Environmental Chemistry
Polymer and Dye Synthesis
The compound’s dual functionality (bromine and chloromethyl groups) facilitates cross-coupling reactions. For example, Suzuki-Miyaura couplings with arylboronic acids produce conjugated polymers for organic electronics. In dye chemistry, it serves as a precursor to anthraquinone derivatives, which exhibit intense absorption in the visible spectrum.
Environmental Toxicology Studies
Though not directly a PCB metabolite, structural analogs of this compound are hydrolyzed to hydroxylated PCBs—persistent pollutants linked to endocrine disruption. Researchers use it to synthesize reference standards for gas chromatography-mass spectrometry (GC-MS) analysis of environmental samples.
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